

# Application Notes and Protocols for Proteinase K in Tissue DNA Extraction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Preparation K*

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing Proteinase K for the efficient extraction of high-quality genomic DNA from various tissue samples. The protocols outlined here are foundational for numerous downstream applications in molecular biology, including PCR, sequencing, and genotyping.

Proteinase K is a highly active and stable serine protease with broad substrate specificity.<sup>[1]</sup> Its ability to degrade a wide range of proteins, including DNases and RNases, makes it an indispensable tool for nucleic acid purification.<sup>[2][3]</sup> The enzyme's stability in the presence of detergents, such as SDS, and at elevated temperatures ensures robust performance during tissue lysis.<sup>[4][5]</sup>

## Data Presentation: Quantitative Parameters for Proteinase K Digestion

The efficacy of Proteinase K digestion is influenced by several key factors, including enzyme concentration, incubation temperature, and duration. The following tables summarize typical quantitative parameters for DNA extraction from different tissue types.

Tissue Type	Proteinase K Concentration (Stock: 20 mg/mL)	Incubation Temperature (°C)	Incubation Time	Expected DNA Yield
Fresh/Frozen Mammalian Tissue	10-20 µL (Typical)[6]	50-65°C[6][7]	1 - 12 hours[6]	Varies by tissue type
FFPE Tissue	20-40 µL[8]	55-56°C[6]	24 - 72 hours[8]	Varies by tissue cellularity[8]
Mammalian Cells	10-20 µL (Typical)[6]	37-65°C[6]	1 - 12 hours[6]	Varies by cell number
Bacteria	Varies (e.g., 100 µg/mL)[2]	37-55°C[6]	1 - 3 hours[6]	Varies by culture density

Table 1: Recommended Proteinase K Digestion Parameters for Various Sample Types. This table provides a general guideline for optimizing Proteinase K digestion. Optimal conditions may vary depending on the specific tissue and downstream application.

Parameter	Recommended Range	Notes
Proteinase K Concentration	50 - 200 µg/mL[9][10]	Higher concentrations may be needed for protein-rich or tough tissues.[11]
Optimal Temperature	50 - 65°C[2][7]	Higher temperatures can enhance activity but risk enzyme inactivation above 65°C.[2][7]
pH Range	7.5 - 12.0[2]	Optimal activity is generally observed around pH 8.0.[12]
Inactivation Temperature	95 - 100°C[7]	Heat inactivation for 10-15 minutes is common, though not always complete.[7][13]

Table 2: General Optimization Parameters for Proteinase K Activity. This table outlines key parameters that can be adjusted to optimize the digestion protocol for specific experimental needs.

## Experimental Protocols

### Standard Protocol for DNA Extraction from Fresh or Frozen Mammalian Tissue

This protocol is a widely used method for obtaining high-molecular-weight DNA.

Materials:

- Fresh or frozen tissue sample (10-25 mg)
- Lysis Buffer (10 mM Tris-HCl pH 8.0, 100 mM NaCl, 25 mM EDTA, 0.5% SDS)
- Proteinase K (20 mg/mL stock solution)
- RNase A (10 mg/mL stock solution)
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
- Chloroform:Isoamyl Alcohol (24:1)
- Ethanol (100% and 70%)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or nuclease-free water

Procedure:

- Tissue Preparation: Mince the tissue sample on a clean surface and transfer it to a 1.5 mL microcentrifuge tube. If starting with frozen tissue, do not thaw before adding the lysis buffer to minimize DNA degradation.[\[14\]](#)
- Lysis: Add 500 µL of Lysis Buffer to the tissue sample.

- **Proteinase K Digestion:** Add 10-20  $\mu\text{L}$  of Proteinase K (20 mg/mL stock) to the lysate.[6] Mix thoroughly by vortexing.
- **Incubation:** Incubate the mixture at 55°C in a water bath or heat block for 1-3 hours, or overnight for more difficult tissues.[6] Intermittent vortexing can aid in digestion. The lysate should become clear.
- **RNase Treatment (Optional):** Add 2  $\mu\text{L}$  of RNase A (10 mg/mL) and incubate at 37°C for 30-60 minutes to remove RNA.
- **Phenol-Chloroform Extraction:** Add an equal volume (500  $\mu\text{L}$ ) of phenol:chloroform:isoamyl alcohol. Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.
- **Aqueous Phase Transfer:** Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube, avoiding the protein interface.
- **Chloroform Extraction:** Add an equal volume (500  $\mu\text{L}$ ) of chloroform:isoamyl alcohol, vortex, and centrifuge as in step 6.
- **DNA Precipitation:** Transfer the aqueous phase to a new tube and add 2 volumes of ice-cold 100% ethanol. Mix by gentle inversion until a white DNA precipitate becomes visible.
- **DNA Pelleting:** Centrifuge at 12,000 x g for 15 minutes to pellet the DNA. Carefully discard the supernatant.
- **Washing:** Wash the DNA pellet with 500  $\mu\text{L}$  of 70% ethanol to remove residual salts. Centrifuge at 12,000 x g for 5 minutes.
- **Drying and Resuspension:** Carefully remove the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry. Resuspend the DNA in 50-100  $\mu\text{L}$  of TE buffer or nuclease-free water.

## Protocol for DNA Extraction from Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol is adapted for the challenges of extracting DNA from FFPE samples, which often contain cross-linked proteins.

Materials:

- FFPE tissue sections (5-10  $\mu$ m thick)
- Xylene
- Ethanol (100%, 95%, 70%)
- Lysis Buffer (as above, or a specialized FFPE lysis buffer)
- Proteinase K (20 mg/mL stock solution)
- TE Buffer or nuclease-free water

Procedure:

- Deparaffinization:
  - Place the FFPE sections in a 1.5 mL microcentrifuge tube.
  - Add 1 mL of xylene and vortex to dissolve the paraffin. Centrifuge at maximum speed for 5 minutes and discard the supernatant.
  - Add 1 mL of 100% ethanol and vortex. Centrifuge and discard the supernatant.
  - Repeat the wash with 95% ethanol, followed by 70% ethanol.
- Rehydration and Drying: After the final ethanol wash, air-dry the tissue pellet for 10-15 minutes to evaporate residual ethanol.
- Lysis and Digestion:
  - Add 200  $\mu$ L of Lysis Buffer to the dried pellet.
  - Add 20-40  $\mu$ L of Proteinase K (20 mg/mL stock).[8]

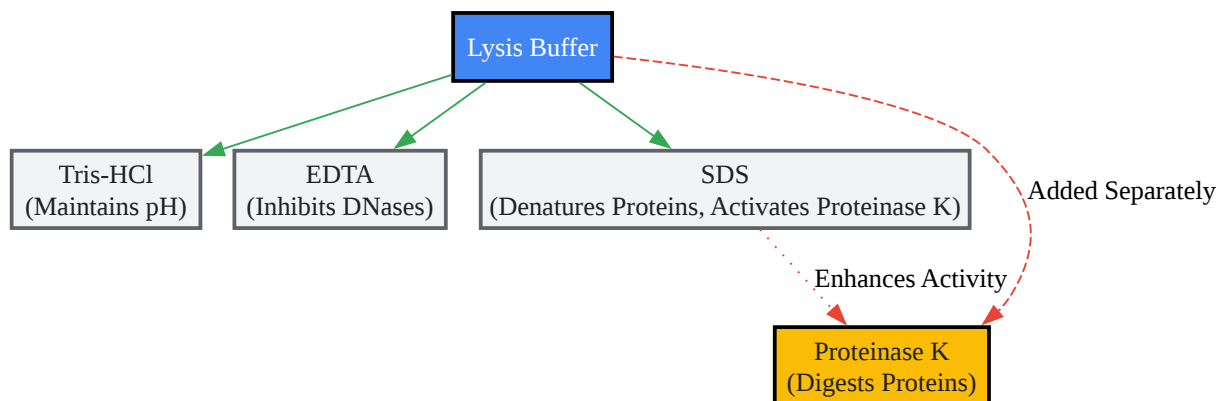
- Incubate at 56°C for 24-72 hours.[8] For highly cross-linked tissues, a longer incubation may be necessary.
- Heat Inactivation: Incubate the sample at 95°C for 10 minutes to inactivate the Proteinase K. [7]
- Purification: Proceed with a standard DNA purification method, such as phenol-chloroform extraction or a column-based kit, starting from step 6 of the fresh/frozen tissue protocol.

## Visualizations



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### DNA Extraction Workflow



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### Lysis Buffer Component Roles

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